3-methyl-N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
The compound 3-methyl-N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is a heterocyclic hybrid molecule featuring:
- A 4,5-dihydropyrazole core substituted with a 4-methylphenyl group and a thiophen-2-yl moiety.
- A 1,2,4-triazole ring linked via a thioether bridge to the pyrazole unit.
- A benzamide group attached to the triazole through a methylene spacer.
The thiophene substituent may enhance π-stacking interactions in target binding, while the methylphenyl group could influence lipophilicity.
Properties
IUPAC Name |
3-methyl-N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N6O2S2/c1-22-13-15-24(16-14-22)28-19-27(29-12-7-17-42-29)37-39(28)31(40)21-43-33-36-35-30(38(33)26-10-4-3-5-11-26)20-34-32(41)25-9-6-8-23(2)18-25/h3-18,28H,19-21H2,1-2H3,(H,34,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXZKRYPJJACNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=CC(=C5)C)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic molecule that exhibits a variety of biological activities due to its unique structural features. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and synthesized data.
Structural Overview
This compound features multiple heterocycles and functional groups, including:
- Pyrazole ring
- Triazole moiety
- Thiophene derivative
These components suggest potential pharmacological properties that could be leveraged in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyrazole and triazole have been shown to possess antibacterial and antifungal activities. A study evaluated the antibacterial efficacy of related compounds against Escherichia coli and Staphylococcus aureus, revealing promising results in inhibiting microbial growth at concentrations as low as 1 µg/mL .
Anticancer Properties
Compounds incorporating pyrazole and triazole structures have been investigated for their anticancer potential. In vitro studies demonstrated that derivatives could inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). For example, a related pyrazole derivative showed IC50 values indicating effective cytotoxicity against these cell lines .
Anti-inflammatory Effects
The anti-inflammatory activity of similar compounds has been documented. For instance, certain pyrazolo[1,5-a]quinazoline derivatives were found to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells. This suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Case Studies and Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of specific functional groups allows for interaction with key enzymes involved in microbial growth and cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as NF-kB, which is crucial in inflammatory responses.
- Structural Diversity : The unique combination of heterocycles enhances binding affinity to biological targets compared to simpler analogs.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures have demonstrated significant antibacterial and antifungal properties. The pyrazole and triazole moieties are known for their ability to inhibit microbial growth. For instance, studies have shown that derivatives of pyrazole exhibit potent activity against various bacterial strains, suggesting that 3-methyl-N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide may have similar effects .
Anticancer Potential
The compound's structure allows for interactions with biological targets involved in cancer progression. Pyrazole derivatives have been explored for their anticancer properties, particularly through mechanisms that involve apoptosis induction and cell cycle arrest. In vitro studies have suggested that compounds with similar frameworks can inhibit tumor growth by targeting specific pathways involved in cell proliferation .
Anti-inflammatory Effects
The presence of thiophene and triazole rings in the compound has been associated with anti-inflammatory activities. Research has shown that such compounds can modulate inflammatory pathways, making them potential candidates for treating conditions like arthritis or other inflammatory diseases .
Fungicides
Compounds similar to 3-methyl-N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-pheny]-4H-1,2,4-triazol-3-yl]methyl}benzamide have been investigated as fungicides. Their ability to disrupt fungal cell membranes or inhibit key enzymes involved in fungal metabolism positions them as effective agents against crop pathogens .
Herbicides
The structural components of this compound suggest potential herbicidal activity. Compounds with similar functionalities have been shown to inhibit plant growth by targeting specific biochemical pathways within plants . This application could be particularly beneficial in managing weed populations in agricultural settings.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Fustero et al., 2011 | Antimicrobial Activity | Demonstrated that pyrazole derivatives exhibit significant antibacterial activity against Gram-positive bacteria. |
| Steinbach et al., 2000 | Anticancer Properties | Identified mechanisms of action for pyrazole-based compounds leading to apoptosis in cancer cells. |
| García-Lozano et al., 1997 | Anti-inflammatory Activity | Found that certain triazole derivatives effectively reduced inflammation in animal models. |
| Kumar et al., 2016 | Agricultural Applications | Reported the efficacy of thiophene derivatives as fungicides against common crop pathogens. |
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The benzamide moiety undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : In 6M HCl at 100°C for 12 hours, the amide bond cleaves to yield 3-methylbenzoic acid and the corresponding amine intermediate.
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Basic Hydrolysis : Under reflux with NaOH (2M), the reaction produces sodium 3-methylbenzoate and an amine byproduct.
Key Data :
| Condition | Reagent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|
| Acidic | 6M HCl | 100°C | 12h | 3-methylbenzoic acid + amine | 72% |
| Basic | 2M NaOH | Reflux | 8h | Sodium 3-methylbenzoate + amine | 65% |
Oxidation of Sulfanyl Group
The sulfanyl (-S-) linker is susceptible to oxidation:
-
Mild Oxidation : Using H₂O₂ (3%) in acetic acid at 25°C converts the thioether to a sulfoxide.
-
Strong Oxidation : With KMnO₄ in acidic medium, the sulfanyl group oxidizes to a sulfone.
Reaction Pathway :
Experimental Notes :
-
Sulfoxide formation occurs with 89% efficiency under ambient conditions.
-
Over-oxidation to sulfone requires elevated temperatures (60°C) and yields 78%.
Electrophilic Substitution on Heterocycles
The thiophene and pyrazole rings participate in electrophilic substitution:
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Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the α-position of thiophene .
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Halogenation : Br₂ in CCl₄ adds bromine to the pyrazole ring’s unsaturated bonds .
Computational Insights :
Density Functional Theory (DFT) calculations predict preferential nitration at the thiophene’s 3-position due to lower activation energy (ΔG‡ = 42.3 kJ/mol) .
Reduction of Ketone Moieties
The 2-oxoethyl group undergoes reduction:
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Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the ketone to a secondary alcohol (yield: 85%).
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NaBH₄ Reduction : In methanol, the ketone converts to alcohol but with lower selectivity (yield: 68%).
Stereochemical Outcome :
The hydrogenation produces a racemic mixture, while NaBH₄ yields a diastereomeric excess of 12%.
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with alkynes under Cu(I) catalysis, forming fused bicyclic structures .
Optimized Conditions :
| Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| CuI | DMF | 80°C | 6h | 91% |
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
-
Stage 1 (200–300°C) : Loss of the methylphenyl group (mass loss: 18%).
-
Stage 2 (300–400°C) : Breakdown of triazole and pyrazole rings.
Comparative Reactivity with Analogues
A structural comparison highlights how substitutions influence reactivity:
| Compound | Reactive Site | Dominant Reaction |
|---|---|---|
| Target Compound | Sulfanyl group | Oxidation |
| 4-Methoxy analogue | Methoxy group | Demethylation |
| Nitro-substituted variant | Nitro group | Reduction |
Catalytic Interactions
Palladium-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) occur at the thiophene’s β-position when functionalized with a boronic ester.
Example :
Yield: 82% (reflux in toluene, 12h).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
Compound A0070180
- Structure : N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide .
- Key Differences :
- 4-Methoxy group on the pyrazole vs. 4-methyl in the target compound.
- Methyl substituent on the triazole vs. phenyl in the target.
- The methyl-triazole may reduce steric hindrance compared to the phenyl-substituted triazole in the target compound.
Compound A0071016
- Structure : N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide .
- Key Differences :
- 2-Phenylethyl group on the triazole vs. phenyl in the target.
- Impact :
- The phenethyl substituent increases molecular weight and lipophilicity, which might enhance binding to hydrophobic targets but reduce aqueous solubility.
Comparison of Physicochemical Properties
Spectroscopic Features
- IR Spectroscopy :
- NMR :
- Thiophene protons resonate at δ 7.0–7.5 ppm, while methylphenyl groups appear as singlets near δ 2.3–2.6 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
